![molecular formula C19H18ClN3O4S B2687686 Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-01-1](/img/structure/B2687686.png)
Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives highlights a methodological approach to creating compounds with potential for further chemical modification and biological evaluation. This process involves the hydrolysis, acetylation, and various condensation reactions to produce pyrimidine, Schiff base, and triazolo derivatives, showcasing the chemical versatility of thienoquinoline frameworks (Awad, Abdel-rahman, & Bakhite, 1991).
Pharmacological Screening
- Pyrazolo[3,4-c]pyridazine derivatives synthesized from Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate were subjected to pharmacological screening, particularly assessing their effects on the central nervous system. This indicates a research interest in exploring the therapeutic potential of such derivatives (Zabska et al., 1998).
Crystal and Molecular Structure Analysis
- Investigations into the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate provide insights into the chemical stability and interactions within the compound. Such studies are fundamental for understanding the potential bioactivity and pharmacological properties of chemical entities (Achutha et al., 2017).
Antibacterial and Antifungal Activities
- The synthesis of novel thieno[2,3‐c]pyridazines and related heterocycles has been explored, with some compounds being evaluated for their antibacterial and antifungal activities. This underscores the compound's relevance in developing potential antimicrobial agents (Radwan & Bakhite, 1999).
Regioselective Synthesis
- The efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases advanced synthetic techniques to enhance chemical reactions and product yields, demonstrating the ongoing innovation in chemical synthesis methodologies (Machado et al., 2011).
Mechanism of Action
Target of Action
The compound contains a thieno[3,4-d]pyridazine moiety, which is a heterocyclic system found in various bioactive compounds. Compounds with similar structures have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The interaction of such compounds with their targets often involves the formation of non-covalent interactions, such as hydrogen bonding and π-π stacking, between the compound and specific residues within the target protein. This can lead to changes in the conformation or activity of the target .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Compounds with similar structures have been found to affect a variety of pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. The presence of functional groups such as carboxylate and amide in the compound may influence its solubility, permeability, and metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. Potential effects could include changes in cellular signaling, gene expression, or cell proliferation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by its susceptibility to hydrolysis or oxidation .
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-(2-methylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-4-27-19(26)15-13-9-28-17(21-16(24)10(2)3)14(13)18(25)23(22-15)12-7-5-11(20)6-8-12/h5-10H,4H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJYMIYRWWTKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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